molecular formula C18H26N2O4 B1374325 (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane CAS No. 1315495-87-4

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Número de catálogo: B1374325
Número CAS: 1315495-87-4
Peso molecular: 334.4 g/mol
Clave InChI: AVUVRCBRFPDMCW-CABCVRRESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a stereochemically defined cyclopentane derivative featuring two amino-protecting groups: tert-butoxycarbonyl (Boc) at the 1-position and carboxybenzyl (Cbz) at the 3-position. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . This compound is primarily utilized in pharmaceutical research as a chiral building block for peptide synthesis or carbocyclic nucleoside precursors, owing to its stereochemical rigidity and orthogonal protecting groups that allow selective deprotection .

Key physicochemical properties include:

  • Storage: Stable at room temperature but sensitive to moisture; recommended for use within 6 months at -80°C or 1 month at -20°C .
  • Solubility: Requires heating (37°C) and sonication for optimal dissolution in organic solvents .

Propiedades

IUPAC Name

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVRCBRFPDMCW-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a chiral building block in organic synthesis, particularly in the development of peptides and biologically active molecules. Its unique structural features, including a cyclopentane ring and protected amino groups, position it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its potential interactions with biological targets, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H26N2O4, with a molecular weight of 334.42 g/mol. The compound features:

  • Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups on the amino functionalities.
  • A cyclopentane ring that enhances its structural complexity and potential biological interactions.

The biological activity of this compound is primarily attributed to its role as an intermediate in peptide synthesis and drug development. The mechanism involves:

  • Interaction with biological targets such as enzymes or receptors.
  • Modulation of biological activity through the release of active amine groups upon deprotection of Boc and Cbz groups under acidic or basic conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC18H26N2O4Dual protection strategy
(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentaneC18H26N2O4Stereoisomeric variant
N-Boc-L-valineC11H19NO4Common amino acid derivative
(1R,2S)-2-Amino-3-hydroxycyclopentanecarboxylic acidC7H13NO3No protective groups

This table highlights how the dual protection strategy in this compound contributes to its reactivity and applications in drug development.

Case Study 1: Antimicrobial Peptide Development

A study focused on developing antimicrobial peptides using similar cyclopentane derivatives revealed significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations ranged from 1 to 8 µM, indicating strong antimicrobial potential .

Case Study 2: Drug Design for Cancer Treatment

Research into compounds with cyclopentane structures has shown their effectiveness as inhibitors in estrogen-dependent cancers. These compounds demonstrated low cytotoxicity on normal cell lines while being potent against cancer cells, suggesting a promising therapeutic profile .

Aplicaciones Científicas De Investigación

Peptide Synthesis

(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the creation of diverse peptide sequences that can target various biological pathways. The ability to modify the cyclopentane ring enhances its utility in developing peptides with specific biological activities.

Drug Development

This compound is investigated for its potential use in drug development, particularly in designing chiral drugs aimed at specific biological targets. Its structural features may facilitate interactions with enzymes or receptors, potentially leading to therapeutic applications in treating conditions such as neurodegenerative diseases and cancer.

Organic Synthesis

As a chiral intermediate, this compound is utilized in various organic synthesis reactions. The defined stereochemistry allows for controlled product formation, which is critical in synthesizing compounds with desired properties .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized this compound to create a series of cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts. The cyclopentane framework contributed to conformational rigidity, which is often beneficial for receptor binding.

Case Study 2: Drug Interaction Studies

Another investigation assessed the interaction of derivatives of this compound with specific enzyme targets related to cancer metabolism. The study demonstrated that modifications to the cyclopentane structure could significantly alter binding affinity and enzymatic activity, highlighting its potential in drug design.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Stereoisomeric Variants

The stereochemistry of cyclopentane derivatives critically influences their biological activity and physicochemical properties. Key comparisons include:

Compound Configuration Melting Point (°C) Optical Purity Key Features
(1S,3R)-3-Aminocyclopentane-1-carboxylic acid (1S,3R) 192 (dec.) 98% ee Reversible GABA-AT inhibitor; lacks Boc/Cbz groups
(1R,3S)-3-Aminocyclopentanecarboxylic acid (1R,3S) 172.1 (dec.) 98% ee Lower melting point than (1S,3R) isomer; similar bioactivity profile
cis-1-(Boc-amino)-3-(Cbz-amino)cyclopentane cis (1S,3R) Not reported >98% purity Research-grade compound with Boc/Cbz protection; CAS 881891-89-0

Analysis: The (1S,3R) configuration in aminocyclopentane derivatives is associated with selective enzyme interactions (e.g., GABA-AT inhibition ). The addition of Boc and Cbz groups in the user’s compound enhances stability during synthetic workflows but may introduce steric hindrance, altering binding affinities compared to unprotected analogs.

Functional Group Variations

Carboxylic Acid vs. Protected Amine Derivatives
Compound Functional Groups Molecular Weight (g/mol) Application
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid Boc-protected amine, carboxylic acid 229.27 Intermediate for peptide coupling
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane Boc/Cbz-protected amines 334.41 Chiral scaffold for nucleoside synthesis

Analysis : Carboxylic acid derivatives (e.g., from ) are more polar, facilitating aqueous solubility, while Boc/Cbz-protected amines are tailored for solid-phase synthesis and selective deprotection strategies.

Alternative Protecting Groups
Compound Protecting Groups Key Properties
(1R,3S)-3-Fmoc-amino-cyclopentanecarboxylic acid Fmoc Base-labile; compatible with Boc in orthogonal protection strategies
This compound Boc/Cbz Acid-labile (Boc) and hydrogenolyzable (Cbz); versatile for stepwise deprotection

Analysis: Fmoc groups offer compatibility with automated peptide synthesizers, whereas Boc/Cbz combinations are preferred for solution-phase chemistry requiring acidic or hydrogenolytic conditions.

Physicochemical and Handling Comparisons

Compound Solubility Storage Stability
This compound Requires heating/sonication Stable at -80°C for 6 months
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid methyl ester Soluble in DMF, DMSO Stable at room temperature

Analysis : The user’s compound demands stringent storage conditions due to moisture sensitivity, whereas methyl ester derivatives () exhibit better ambient stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, and how can stereochemical purity be ensured?

  • Methodology : The synthesis often involves sequential protection of the amino groups. For example, details a route starting with N-C3 cleavage of a 2-azanorbornane scaffold. Key steps include:

  • Tosyl protection of the amino ester followed by reduction to a primary alcohol.
  • Appel reaction to form a bromide intermediate.
  • C3-N bond cleavage using magnesium in THF, yielding the desired stereoisomer with 90% efficiency .
    • Stereochemical Validation : Chiral HPLC or polarimetry should confirm enantiomeric excess. NMR (e.g., 1H^1H, 13C^{13}C, and 2D NOESY) can resolve cyclopentane ring conformations and substituent orientations .

Q. How can researchers characterize the stability of Boc and Cbz protecting groups under varying reaction conditions?

  • Methodology :

  • Acid Sensitivity : Boc groups are cleaved with TFA or HCl in dioxane, while Cbz groups require hydrogenolysis (H2_2/Pd-C). Stability tests involve exposing the compound to these conditions and monitoring deprotection via LC-MS or 1H^1H NMR .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures, critical for optimizing reaction temperatures .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve cyclopentane ring protons and carbons, with DEPT-135 confirming CH2_2 and CH groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions).
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) ensures >95% purity. Chiral columns distinguish stereoisomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity as a GABA aminotransferase (GABA-AT) inhibitor?

  • Mechanistic Insights : shows that the (1S,3R) configuration prevents GABA-AT inactivation but acts as a competitive reversible inhibitor (Ki_i ~ µM range). In contrast, non-cyclopentane analogues form covalent adducts with the PLP cofactor.
  • Experimental Design :

  • Enzyme Assays : Measure IC50_{50} using spectrophotometric detection of GABA-AT activity (e.g., glutamate formation).
  • Crystallography : Co-crystallize the compound with GABA-AT to resolve binding interactions (e.g., hydrogen bonding with Arg445 and hydrophobic contacts) .

Q. What strategies can optimize this compound’s antiviral activity against influenza A (H5N1) or other RNA viruses?

  • Structure-Activity Relationship (SAR) :

  • Phosphate Prodrugs : Synthesize monophosphate derivatives (e.g., via phosphoramidite chemistry) to enhance cellular uptake and IMPDH inhibition, as seen in .
  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the C3 position to improve binding to viral polymerases.
    • Biological Testing :
  • Plaque Reduction Assays : Evaluate EC50_{50} in MDCK cells infected with H5N1.
  • IMPDH Inhibition : Measure IC50_{50} using NADH depletion assays .

Q. How can computational modeling predict the compound’s interaction with NR2B NMDA receptors or other neurological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to the NR2B ATD domain. Focus on hydrophobic pockets near the cyclopentane ring.
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of receptor-ligand complexes.
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from electrophysiology (e.g., Xenopus oocyte voltage-clamp assays) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

  • Key Issues :

  • Low Yields in Ring-Opening Steps : Optimize magnesium stoichiometry and THF purity during C3-N cleavage ( ).
  • Racemization Risk : Use low-temperature (-20°C) conditions for Boc/Cbz protection steps.
    • Process Chemistry Solutions :
  • Flow Chemistry : Implement continuous flow systems for Appel reactions to improve reproducibility.
  • Crystallization-Driven Purification : Exploit differential solubility of diastereomers in ethanol/water mixtures .

Data Contradictions and Resolutions

  • GABA-AT Inactivation vs. Inhibition : reports that the cyclopentane analogue does not inactivate GABA-AT, unlike non-cyclopentane derivatives. Resolve by testing under varying pH (5.5–8.0) and cofactor (PLP) concentrations to identify conditions favoring covalent adduct formation .
  • Antiviral Mechanisms : While links activity to IMPDH inhibition, suggests structural similarity to aristomycin derivatives. Use siRNA knockdown of IMPDH in infected cells to confirm target relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane
Reactant of Route 2
Reactant of Route 2
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.